molecular formula C22H17ClN2O5 B2860756 5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618876-03-2

5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2860756
CAS No.: 618876-03-2
M. Wt: 424.84
InChI Key: ICZQKROEEXZBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H17ClN2O5 and its molecular weight is 424.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one, a complex organic compound with the molecular formula C21H20ClN2O4C_{21}H_{20}ClN_{2}O_{4} and a molecular weight of approximately 396.85 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrrole ring, hydroxy group, and various aromatic substituents, contributing to its reactivity and biological properties.

Chemical Structure and Properties

The structural characteristics of the compound play a crucial role in its biological activity. The presence of the 3-chlorophenyl and 4-methoxybenzoyl groups enhances its chemical reactivity. The compound's hydrophobic nature, indicated by a LogP value of approximately 4.39, suggests good membrane permeability, which is essential for its pharmacological effects .

Property Value
Molecular FormulaC21H20ClN2O4
Molecular Weight396.85 g/mol
LogP4.39
SolubilityLogSW: -5.98

Biological Activity

Research indicates that this compound exhibits significant biological activities , including:

  • Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Analgesic Effects : Studies have demonstrated its ability to reduce pain responses in animal models, indicating its utility as an analgesic agent.
  • Anticancer Activity : Preliminary investigations reveal that it may induce apoptosis in cancer cell lines, particularly melanoma cells, by disrupting cell cycle progression and inhibiting key survival pathways .

Case Studies

  • Anti-inflammatory Activity : A study highlighted the compound's ability to reduce inflammation markers in vitro, suggesting mechanisms involving the inhibition of NF-kB signaling pathways.
  • Analgesic Effects : In a controlled trial on rodents, the administration of this compound resulted in a statistically significant reduction in pain scores compared to control groups, supporting its analgesic potential.
  • Anticancer Mechanisms : Research demonstrated that treatment with this compound led to significant apoptosis in melanoma cell lines (VMM917), with flow cytometry showing increased S-phase arrest and reduced melanin production .

The biological activity of this compound is believed to be mediated through several molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with various receptors influencing pain perception and cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-oneC21H20ClN2O4Similar structure with different phenyl substitution
3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-oneC25H22N2OContains a pyridine instead of isoxazole
4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-oneC25H22N2ODifferent acyl group leading to varied activity

Properties

IUPAC Name

(4E)-5-(3-chlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O5/c1-12-10-17(24-30-12)25-19(14-4-3-5-15(23)11-14)18(21(27)22(25)28)20(26)13-6-8-16(29-2)9-7-13/h3-11,19,26H,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGUYFJNQANISH-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.